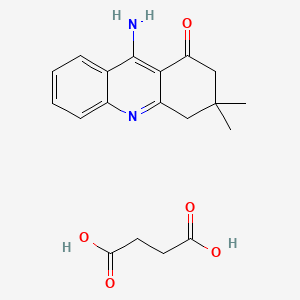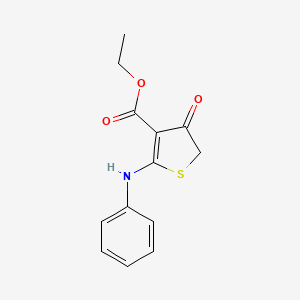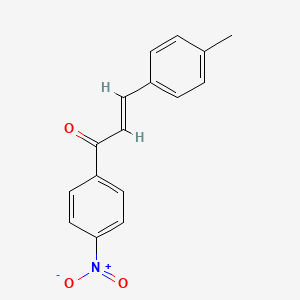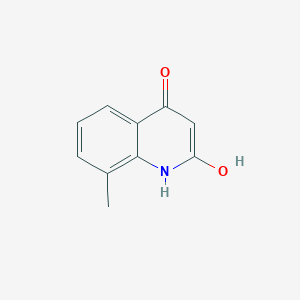
2-hydroxy-8-methyl-1H-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Identifier (CID) 2748592 is known as meta-fluoro Acrylfentanyl. It is a synthetic opioid that is structurally similar to fentanyl, a potent analgesic. Meta-fluoro Acrylfentanyl is primarily used as an analytical reference standard in forensic and toxicological research. It is regulated as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use .
準備方法
Synthetic Routes and Reaction Conditions
Meta-fluoro Acrylfentanyl can be synthesized through a series of chemical reactions involving the introduction of a fluorine atom into the acrylfentanyl structure. The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a key structural component of the compound.
Introduction of the Fluorine Atom: A fluorine atom is introduced into the phenyl ring through a halogenation reaction.
Formation of the Propenamide Group: The final step involves the formation of the propenamide group, which is achieved through a reaction with acryloyl chloride.
Industrial Production Methods
Industrial production of meta-fluoro Acrylfentanyl follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in a crystalline solid form and is purified through recrystallization techniques .
化学反応の分析
Types of Reactions
Meta-fluoro Acrylfentanyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of meta-fluoro Acrylfentanyl, which are often studied for their pharmacological properties .
科学的研究の応用
Meta-fluoro Acrylfentanyl is extensively used in scientific research, particularly in the fields of forensic chemistry and toxicology. Its applications include:
Analytical Reference Standard: It is used as a reference standard in mass spectrometry and other analytical techniques to identify and quantify fentanyl analogs in biological samples.
Pharmacological Studies: Researchers study its pharmacological effects to understand the potency and toxicity of new synthetic opioids.
Metabolic Pathway Analysis: The compound is used to investigate the metabolic pathways and biotransformation of fentanyl analogs in the human body.
作用機序
Meta-fluoro Acrylfentanyl exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters such as substance P and glutamate. The inhibition of these neurotransmitters results in analgesic and euphoric effects. The compound’s high affinity for μ-opioid receptors contributes to its potency and potential for abuse .
類似化合物との比較
Similar Compounds
Acetylfentanyl: Another fentanyl analog with similar pharmacological properties.
Furanylfentanyl: Known for its high potency and similar mechanism of action.
4-Fluoro-Isobutyrylfentanyl: A fluorinated analog with distinct metabolic pathways.
Uniqueness
Meta-fluoro Acrylfentanyl is unique due to the presence of the fluorine atom in its structure, which influences its pharmacokinetic properties and metabolic stability. This fluorination can lead to differences in potency, duration of action, and metabolic pathways compared to other fentanyl analogs .
特性
IUPAC Name |
2-hydroxy-8-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(12)5-9(13)11-10(6)7/h2-5H,1H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZOMMRNDCZSIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
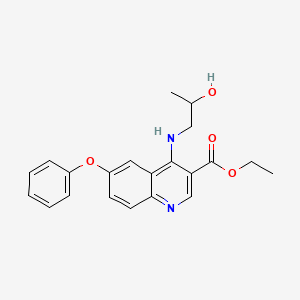
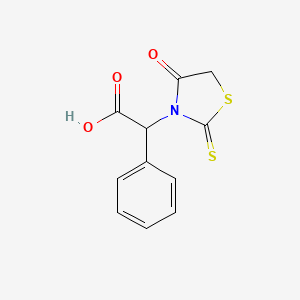
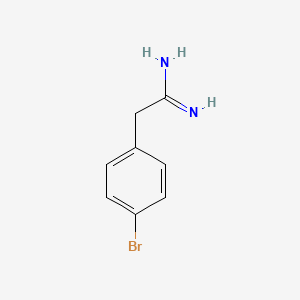
![2-[(2-aminoethyl)thio]-N-(2,6-dimethylphenyl)acetamide hydrochloride](/img/structure/B7789769.png)

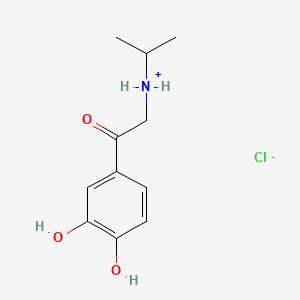
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-bromobenzoate](/img/structure/B7789791.png)
![N-(4-chloro-2-methylphenyl)-4-[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethoxy]benzamide](/img/structure/B7789792.png)
![4-[(4-Benzylpiperazin-1-yl)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7789794.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-bromobenzamide](/img/structure/B7789802.png)
![1-(3-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-4-hydroxy-2-methylquinolin-6-yl)ethanone](/img/structure/B7789804.png)
